Tris(cyclopentadienyl)erbium

描述

Overview of Organolanthanide Chemistry and the Significance of Cyclopentadienyl (B1206354) Ligands

Organolanthanide chemistry, a subfield of organometallic chemistry, centers on compounds containing at least one chemical bond between a carbon atom of an organic molecule and a lanthanide metal. americanelements.com These elements, typically in the +3 oxidation state, are characterized by their large ionic radii and the involvement of f-orbitals in their electronic structure. Novel molecular structures and high catalytic activities make organolanthanide complexes a fascinating area of research.

Cyclopentadienyl (Cp) ligands and their derivatives have been a primary focus in this field since its early days. uni-muenchen.de The Cp ligand, a five-membered aromatic ring with the formula C₅H₅⁻, is a highly effective stabilizing ligand for lanthanide ions. Its ability to bond to the metal center in a η⁵ fashion, where all five carbon atoms coordinate to the metal, provides significant steric bulk and electronic stabilization. smolecule.com This stabilization is crucial for isolating and characterizing these often highly reactive compounds. The chemistry of divalent lanthanide complexes is particularly dominated by the use of cyclopentadienyl-based ligands. researchgate.net The versatility of the Cp ligand allows for fine-tuning of the electronic and steric properties of the resulting complex by modifying the ring with various substituents. rsc.org This "ligand tuning" can influence the reactivity of the organolanthanide complex. rsc.org

Historical Context of Tris(cyclopentadienyl)erbium Research in Organometallic Chemistry

The synthesis and study of tris(cyclopentadienyl)lanthanide complexes, with the general formula Cp₃Ln, were among the earliest investigations in organometallic rare-earth chemistry. uni-muenchen.de These compounds became known shortly after the dawn of lanthanide chemistry itself. uni-muenchen.de The initial syntheses of these compounds, including the erbium analogue, marked a significant step forward, providing a foundational class of molecules for the field.

While the general class of Cp₃Ln compounds has been known for decades, detailed structural characterization for each member of the lanthanide series has been a more recent endeavor. uni-muenchen.de Obtaining single crystals suitable for X-ray diffraction has often been challenging due to the ionic nature and rapid crystallization of these homoleptic complexes. uni-muenchen.de Early work established the existence and fundamental properties of compounds like this compound, paving the way for more detailed structural, spectroscopic, and reactivity studies in subsequent years. Research has since expanded to include derivatives with substituted cyclopentadienyl rings, such as tris(isopropylcyclopentadienyl)erbium (B1632542) and tris(methylcyclopentadienyl)erbium (B6318717), to explore their potential in applications like atomic layer deposition (ALD). americanelements.comresearchgate.net

Position of this compound within the Broader Organo-f-Element Landscape

This compound is a representative example of a homoleptic tris(cyclopentadienyl) complex within the broader family of organo-f-element compounds, which includes both lanthanides and actinides. mdpi.com These complexes serve as crucial models for comparing the bonding characteristics of 4f (lanthanide) and 5f (actinide) elements. mdpi.comeuropa.eu

While structurally similar, the actinide analogues exhibit subtle but distinct differences in their bonding properties compared to the lanthanide complexes like this compound. europa.eu Theoretical and experimental studies indicate that the metal-ligand bonds in actinide tris-cyclopentadienyl complexes have a slightly greater degree of covalency compared to their lanthanide counterparts. researchgate.net This is reflected in properties such as bond lengths and spectroscopic data. europa.euresearchgate.net

Data Tables

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Er(C₅H₅)₃ | americanelements.com |

| Molecular Weight | 362.54 g/mol | smolecule.com |

| Appearance | Pink-orange solid/powder | smolecule.com |

| Melting Point | 285°C (decomposes) | smolecule.com |

Table 2: Related Cyclopentadienyl Erbium Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Tris(methylcyclopentadienyl)erbium | (CpMe)₃Er |

| Tris(isopropylcyclopentadienyl)erbium | (C₃H₇C₅H₄)₃Er |

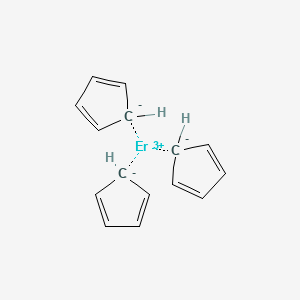

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

39330-74-0 |

|---|---|

分子式 |

C15H18Er+3 |

分子量 |

365.56 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;erbium(3+) |

InChI |

InChI=1S/3C5H6.Er/c3*1-2-4-5-3-1;/h3*1-4H,5H2;/q;;;+3 |

InChI 键 |

WEZXZKINGCWZRM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Er+3] |

规范 SMILES |

C1C=CC=C1.C1C=CC=C1.C1C=CC=C1.[Er+3] |

Pictograms |

Flammable |

产品来源 |

United States |

Synthetic Methodologies for Tris Cyclopentadienyl Erbium and Its Derivatives

Direct Synthesis Routes for Tris(cyclopentadienyl)erbium(III)

The most common approach for synthesizing this compound(III), a pink-orange solid, is through a direct salt metathesis reaction. smolecule.com This method involves the exchange of ligands between an erbium salt and a cyclopentadienyl (B1206354) source.

The selection of appropriate precursors is critical for a successful synthesis. The primary starting materials include an anhydrous erbium(III) salt and an alkali metal salt of cyclopentadiene (B3395910).

Erbium Source : Anhydrous erbium(III) chloride (ErCl₃) is the most frequently used erbium precursor due to its commercial availability and reactivity.

Cyclopentadienyl Source : Alkali metal cyclopentadienides, such as sodium cyclopentadienide (B1229720) (NaCp) or potassium cyclopentadienide (KCp), are standard reagents for introducing the cyclopentadienyl (Cp) ligand. researchgate.netthieme-connect.de These are typically prepared in situ or used as pre-prepared solutions.

Solvent : The reaction is conducted in an inert, anhydrous solvent to prevent unwanted side reactions with water or oxygen. Tetrahydrofuran (B95107) (THF) is a common choice as it effectively dissolves the reactants and is relatively unreactive under the required conditions. thieme-connect.desmolecule.com

Reaction Conditions : The synthesis must be carried out under an inert atmosphere, such as dry argon, to handle the air- and moisture-sensitive reagents and products. google.comresearchgate.net The reaction temperature and duration are optimized to ensure complete conversion and maximize yield. Following the reaction, purification is often achieved through methods like sublimation. smolecule.com

| Parameter | Specification | Purpose |

| Erbium Precursor | Anhydrous Erbium(III) Chloride (ErCl₃) | Source of the central Er(III) ion. |

| Ligand Precursor | Sodium Cyclopentadienide (NaCp), Potassium Cyclopentadienide (KCp) | Source of the cyclopentadienyl ligands. |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Inert reaction medium. |

| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation and hydrolysis. |

| Purification | Sublimation, Recrystallization | Isolation of the pure product. smolecule.com |

The synthesis of this compound(III) is commonly achieved through the reaction of an erbium(III) halide with three equivalents of an alkali metal cyclopentadienide. researchgate.netthieme-connect.de This salt metathesis reaction proceeds via the direct replacement of the halide ions on the erbium center with the cyclopentadienyl anions. researchgate.net

The general reaction is as follows: ErCl₃ + 3 MCp → Er(Cp)₃ + 3 MCl (where M = Na, K, Li)

This reaction is sterically limited, meaning the cyclopentadienide ligands are introduced sequentially. researchgate.net The driving force for the reaction is the formation of a stable alkali metal halide salt (e.g., NaCl or KCl), which is often insoluble in the reaction solvent and can be removed by filtration. The desired this compound(III) product is then isolated from the filtrate. Other less common methods, such as redox transmetalation between erbium metal and thallium(I) cyclopentadienide, have also been reported for synthesizing lanthanide cyclopentadienyl complexes. thieme-connect.de

Precursor Selection and Reaction Conditions

Synthesis of Substituted this compound Complexes

Modifying the cyclopentadienyl ligand by adding alkyl substituents is a key strategy to alter the physical properties of the resulting organometallic complex. google.com These substitutions can enhance volatility, solubility, and thermal stability, making the compounds more suitable as precursors for thin-film deposition techniques. google.comsmolecule.com

Tris(methylcyclopentadienyl)erbium (B6318717), [Er(MeCp)₃], is a valuable precursor for the atomic layer deposition (ALD) of erbium oxide (Er₂O₃) thin films. researchgate.netresearchgate.netresearchgate.net Its synthesis follows a similar metathetical route to the unsubstituted analogue.

The process involves the reaction of an erbium(III) halide with three equivalents of an alkali metal salt of methylcyclopentadiene, such as sodium or potassium methylcyclopentadienide.

Reaction Scheme: ErCl₃ + 3 M(C₅H₄Me) → Er(C₅H₄Me)₃ + 3 MCl

This precursor has been successfully used with water or ozone as the oxygen source in ALD processes to grow smooth, uniform, and stoichiometric Er₂O₃ films. researchgate.netresearchgate.net

The synthesis of Tris(isopropylcyclopentadienyl)erbium (B1632542), [Er(iPrCp)₃], also utilizes a salt metathesis strategy. smolecule.com The introduction of the bulkier isopropyl group enhances the compound's volatility, a desirable trait for MOCVD precursors. mocvd-precursor-encyclopedia.degoogle.com

The synthesis generally involves two main steps:

Preparation of the Ligand Salt : Sodium isopropylcyclopentadienide is prepared by reacting sodium metal with isopropylcyclopentadiene in an inert solvent like THF. smolecule.com

Metathesis Reaction : The resulting sodium isopropylcyclopentadienide is then reacted with erbium(III) chloride under an inert atmosphere to yield the final product. smolecule.com

This complex has a reported melting point between 63°C and 65°C. google.com

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₃Er | ereztech.com |

| Melting Point | 63-65 °C | google.com |

| Boiling Point | 222 °C | ereztech.com |

| Application | MOCVD Precursor | mocvd-precursor-encyclopedia.de |

The synthesis of Tris(t-butylcyclopentadienyl)erbium, [Er(tBuCp)₃], involves reacting an erbium(III) source with a salt of t-butylcyclopentadiene. The synthetic approach is analogous to that used for other lanthanide complexes with bulky cyclopentadienyl ligands, such as Tris(di-tert-butylcyclopentadienyl)praseodymium(III), which is prepared from PrCl₃ and three equivalents of potassium di-tert-butylcyclopentadienide (KCptt). chemrxiv.org

For the erbium analogue, the reaction would similarly involve: ErCl₃ + 3 K(C₅H₄tBu) → Er(C₅H₄tBu)₃ + 3 KCl

The introduction of the sterically demanding tert-butyl group significantly impacts the molecule's properties, often leading to increased volatility and solubility in nonpolar solvents, which is advantageous for its use as a precursor in vapor deposition processes. evitachem.com

Other Substituted Cyclopentadienyl Ligand Systems

The reactivity and physical properties of this compound can be significantly altered by introducing substituents onto the cyclopentadienyl (Cp) rings. These modifications are crucial for tuning solubility, volatility, and steric bulk, which in turn influences the formation of different complex geometries and reactivity patterns.

One of the most significant substituted systems involves the use of the pentamethylcyclopentadienyl ligand (C₅Me₅ or Cp*). The resulting tris(pentamethylcyclopentadienyl)erbium, Er(C₅Me₅)₃, represents a sterically crowded molecule that has advanced the field of organo-f-element chemistry by enabling the study of new types of reactions and complexes. researchgate.net

Alkyl-substituted cyclopentadienyl ligands are also commonly employed. For instance, tris(isopropylcyclopentadienyl)erbium and tris(ethylcyclopentadienyl)erbium have been synthesized and characterized, with melting points of 63–65°C and 55–58°C, respectively. google.com A notable example is tris(sec-butylcyclopentadienyl)erbium, which exists as a liquid at room temperature. google.com This compound was synthesized by reacting erbium trichloride (B1173362) with potassium sec-butylcyclopentadienide, followed by purification via distillation at 175°C under reduced pressure (40 Pa), yielding a brown liquid. google.com The use of such substituted ligands can lead to complexes with lower melting points and increased volatility compared to the parent Er(C₅H₅)₃. google.com

Another important class of substituted ligands includes silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group. The synthesis of complexes like [Er(C₅H₄SiMe₃)₂(μ-OR)]₂ demonstrates the use of silyl-substituted cyclopentadienyl ligands in forming alkoxide-bridged dimers. rsc.org These synthetic routes often involve the alcoholysis of the corresponding this compound precursor. rsc.org

The table below summarizes some of the substituted cyclopentadienyl erbium complexes.

| Compound Name | Chemical Formula | Abbreviation | Key Features |

| Tris(pentamethylcyclopentadienyl)erbium | Er(C₁₀H₁₅)₃ | Er(Cp*)₃ | Sterically crowded; advanced organo-f-element chemistry. researchgate.net |

| Tris(ethylcyclopentadienyl)erbium | Er(C₇H₉)₃ | Er(EtCp)₃ | Melting point 55-58°C. google.com |

| Tris(isopropylcyclopentadienyl)erbium | Er(C₈H₁₁)₃ | Er(iPrCp)₃ | Melting point 63-65°C. google.com |

| Tris(sec-butylcyclopentadienyl)erbium | Er(C₉H₁₃)₃ | Er(secBuCp)₃ | Liquid at room temperature; higher volatility. google.com |

| Bis(trimethylsilylcyclopentadienyl)erbium alkoxide dimer | [Er(C₈H₁₃Si)₂(μ-OR)]₂ | [Er(Cp' )₂(μ-OR)]₂ | Synthesized via alcoholysis of the tris(Cp')Er precursor. rsc.org |

Synthesis of Mixed-Ligand Erbium Complexes Derived from this compound

This compound serves as a versatile starting material for the synthesis of heteroleptic, or mixed-ligand, complexes through ligand exchange reactions. smolecule.com These reactions typically involve the substitution of one or more cyclopentadienyl ligands with other anionic or neutral ligands, leading to complexes with modified coordination environments and chemical properties.

A significant pathway for creating mixed-ligand systems is the protonolysis reaction between this compound and acidic organic molecules like pyrazoles. researchgate.net For example, the reaction of this compound(III) with three equivalents of 3,5-di-tert-butylpyrazole in the presence of two equivalents of 4-tert-butylpyridine (B128874) in toluene (B28343) results in the complete displacement of the cyclopentadienyl ligands. This reaction, conducted at ambient temperature for 24 hours, affords tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) in a 41% yield. wayne.eduacs.org

The general reaction scheme is as follows: Er(C₅H₅)₃ + 3 (tBu)₂PzH + 2 (tBu)Py → Er[(tBu)₂Pz]₃[(tBu)Py]₂ + 3 C₅H₆

This synthetic strategy is valuable for producing erbium complexes with an all-nitrogen coordination sphere, which are of interest as precursors for chemical vapor deposition (CVD) processes. wayne.edu The resulting pyrazolato complexes often exhibit improved thermal stability and sublimation characteristics compared to their cyclopentadienyl counterparts. wayne.eduacs.org

This compound and its derivatives can act as Lewis acids and form adducts with neutral donor ligands such as pyridine (B92270) or tetrahydrofuran (THF). In these reactions, the neutral ligand coordinates to the erbium center without displacing the cyclopentadienyl rings, thus expanding the coordination sphere of the metal.

For instance, while the reaction of this compound with pyrazoles in the presence of 4-tert-butylpyridine leads to full Cp displacement, the initial step can be viewed as the formation of a pyridine adduct. wayne.edu The coordination of more basic neutral donors like pyridine is often favored over ligands like THF, which can influence the structure and stability of the resulting complexes. wayne.edu The use of THF as a solvent during the synthesis of cyclopentadienyl complexes often leads to the isolation of THF adducts, such as SmCp₃(THF). thieme-connect.de Similarly, reactions involving other lanthanide complexes, like scandium, with pyridine or THF yield monomeric coordinated complexes such as [ScMe(Cp)₂L], where L is pyridine or THF. thieme-connect.de This indicates that erbium cyclopentadienyl systems readily incorporate such neutral donors.

Reactions with Pyrazolato Ligands

Purification and Isolation Techniques for Organoerbium Compounds

The purification and isolation of organoerbium compounds, which are typically sensitive to air and moisture, require specialized techniques to ensure high purity. chemicalbook.com

Sublimation: Vacuum sublimation is a premier technique for purifying volatile organoerbium complexes. rsc.org this compound itself is purified by sublimation, yielding a high-purity crystalline material. smolecule.com The process involves heating the crude product under high vacuum (e.g., 10⁻³ to 10⁻⁴ mmHg), causing the compound to transition directly from a solid to a gas, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cold surface. chemicalbook.com Many erbium complexes bearing pyrazolato or dithiocarbamato ligands are also purified via sublimation, although some may undergo partial decomposition. wayne.eduacs.org

Recrystallization: This is a common method for purifying less volatile or thermally sensitive organoerbium compounds. scribd.com The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the erbium complex decreases, leading to the formation of crystals, while impurities remain in the mother liquor. youtube.com The choice of solvent is critical; for example, erbium dialkyltriazenide complexes have been successfully crystallized from pentane, and tris(cyclopentadienyl)lanthanum(THF) can be recrystallized from THF. chemicalbook.comosti.gov

Chromatography: While less common for highly reactive organometallics, chromatographic techniques can be employed for the separation and purification of more stable organoerbium compounds. scribd.comhilarispublisher.com Techniques like column chromatography, which separates compounds based on their differential adsorption on a stationary phase, can be adapted for use under inert atmospheres to handle air-sensitive materials. hilarispublisher.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Erbium Complexes

The presence of unpaired electrons in paramagnetic molecules like Tris(cyclopentadienyl)erbium dramatically influences their NMR spectra. gcwk.ac.in The interaction between the unpaired electrons and the resonating nuclei leads to significant shifts and broadening of the NMR signals, a phenomenon that, while complicating analysis, offers profound insights into the molecule's electronic and geometric structure. gcwk.ac.inresearchgate.net

¹H NMR Studies and Paramagnetic Shifts

The ¹H NMR spectra of paramagnetic lanthanide complexes, including this compound, are characterized by large chemical shift ranges, often spanning tens or even hundreds of parts per million (ppm). researchgate.net These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), are a composite of two main contributions: the contact shift and the pseudocontact shift.

The contact shift arises from the delocalization of unpaired electron spin density onto the ligand's nuclei through the chemical bonds. gcwk.ac.in This provides a direct measure of the spin distribution within the ligand framework. The pseudocontact shift results from the through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spins. gcwk.ac.in This component is highly dependent on the geometry of the complex and the anisotropy of its magnetic susceptibility. researchgate.net

For this compound, the protons of the cyclopentadienyl (B1206354) (Cp) rings experience these paramagnetic effects. The observed shifts are a weighted average and depend on the specific lanthanide ion. researchgate.net For instance, erbium compounds tend to exhibit significant shifts. gcwk.ac.in The analysis of these shifts can be complex, and often, the spectra of analogous diamagnetic complexes, such as those of Lanthanum (La) or Lutetium (Lu), are used as a reference to isolate the paramagnetic contribution to the chemical shift. researchgate.net

A study of various tris(cyclopentadienyl)lanthanide complexes provides insight into the behavior of these compounds. While specific ¹H NMR data for this compound is not detailed in the provided search results, the general principles for paramagnetic lanthanide complexes are well-established. gcwk.ac.inresearchgate.net For example, in a series of [Ln{P(SiMe₃)₂}₃(THF)₂] complexes, the ¹H NMR spectra showed paramagnetically shifted and broadened resonances that varied with the magnetic anisotropy of the Ln(III) ion. nih.gov

Challenges in ¹³C NMR Spectroscopy for Paramagnetic Systems

Obtaining and interpreting ¹³C NMR spectra for paramagnetic compounds like this compound presents significant challenges. The same paramagnetic effects that influence ¹H NMR spectra are also at play in ¹³C NMR, but often with more pronounced consequences that can render the spectra intractable. nih.gov

The primary difficulties include:

Extreme Broadening: The relaxation enhancement caused by the paramagnetic center is more severe for ¹³C nuclei than for ¹H nuclei. This leads to extremely broad signals, which can be difficult to distinguish from the baseline noise. researchgate.net This broadening can obscure spin-spin coupling information. researchgate.net

Large Chemical Shift Range: The paramagnetic shifts for ¹³C nuclei can be enormous, often extending over thousands of ppm. This requires a wide spectral window for detection.

Low Natural Abundance and Sensitivity: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H make it inherently less sensitive. uvic.ca The paramagnetic broadening further exacerbates this issue, making signal detection difficult. nih.gov

Complex Relaxation Mechanisms: The relaxation of ¹³C nuclei in paramagnetic complexes is governed by complex mechanisms, making quantitative analysis challenging.

For these reasons, systematic ¹³C NMR investigations of paramagnetic f-block complexes are rare. nih.gov In some cases, signals for certain carbon atoms may not be observed at all. For instance, in a study of [M{Si(SiMe₃)₃}₃(THF)₂] complexes (where M = La, Ce, Pr, Nd, U), while ¹³C{¹H} NMR spectra could be obtained for the lanthanum and cerium complexes, only some resonances were observable for the more paramagnetic praseodymium, neodymium, and uranium analogues due to severe broadening. chemrxiv.org Similarly, in a series of lanthanide tris-silylphosphide complexes, the expected three signals in the ¹³C{¹H} NMR spectra were only observed for the samarium and the diamagnetic lanthanum complexes. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding within molecules. dokumen.pub For this compound, these methods provide valuable information about the vibrations of the cyclopentadienyl ligands and the nature of the erbium-ligand bond.

Ligand Vibrational Modes Analysis

The vibrational spectra of this compound are dominated by the internal modes of the cyclopentadienyl (Cp) ligands. The interpretation of these spectra relies on the comparison with the spectra of other metallocenes and related cyclopentadienyl compounds. scribd.com The key vibrational modes of the Cp ring include C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending.

The symmetry of the molecule plays a crucial role in determining the number of IR and Raman active bands. For a molecule with C₅ᵥ symmetry, which is a plausible idealized geometry for the monomeric unit, specific selection rules apply. However, in the solid state, crystal packing effects can lead to lower symmetry and additional spectral features.

A study of several tris(cyclopentadienyl)lanthanide complexes revealed characteristic bands for the η⁵-coordinated cyclopentadienyl ligand, with a strong, polarized Raman band near 230 cm⁻¹ attributed to the Ln-Cp stretching vibration, which showed little variation across the lanthanide series. scribd.com

Probing Metal-Ligand Bond Character

Vibrational spectroscopy provides a direct probe of the metal-ligand bond strength. The frequencies of the metal-ligand stretching and bending vibrations are related to the force constants of these bonds. acs.orgrsc.org In the case of this compound, the low-frequency region of the IR and Raman spectra contains the vibrations associated with the Er-Cp framework.

These modes include:

Er-Cp stretching vibration: This mode involves the movement of the erbium atom against the cyclopentadienyl rings. As mentioned, this is typically observed as a strong Raman band around 230 cm⁻¹. scribd.com

Ring-tilt modes: These involve the tilting of the Cp rings with respect to the metal center.

Torsional modes: These correspond to the twisting of the Cp rings relative to each other.

The frequencies of these metal-ligand vibrations can provide insights into the covalent character of the Er-Cp bond. york.ac.uk A stronger bond will generally have a higher vibrational frequency. Comparing the spectra of a series of lanthanide cyclopentadienyl complexes can reveal trends related to the lanthanide contraction, where the decreasing ionic radius across the series can influence the metal-ligand bond strength. york.ac.uk

The following table summarizes typical vibrational frequencies for metallocene complexes, which can be used as a reference for analyzing the spectra of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C-C Stretching | 1450 - 1400 |

| In-plane C-H Bending | 1100 - 1000 |

| Out-of-plane C-H Bending | 850 - 750 |

| Metal-Ring Stretching | 400 - 200 |

| Ring Tilting | 450 - 300 |

Note: These are general ranges and can vary depending on the specific metal and molecular environment.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy measures the transitions between electronic energy levels in a molecule upon absorption of ultraviolet, visible, or near-infrared light. gia.edu For this compound, the spectrum is characterized by both ligand-based transitions and the characteristic f-f transitions of the Er(III) ion.

The cyclopentadienyl ligands exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. These are typically intense and broad.

The Er(III) ion has a 4f¹¹ electronic configuration, which gives rise to a series of sharp, line-like absorption bands in the visible and near-infrared regions. researchgate.net These transitions occur between the different J-manifolds of the 4f electronic state and are formally forbidden by the Laporte rule. However, they become weakly allowed due to vibronic coupling or deviations from centrosymmetric symmetry in the coordination environment of the erbium ion. colostate.edu

The positions and intensities of these f-f transitions are sensitive to the ligand field environment around the erbium ion. The analysis of these spectra can provide information about the symmetry of the complex and the nature of the metal-ligand interaction. colostate.edu The near-infrared (NIR) region is particularly important for erbium complexes, as the transition from the ground state (⁴I₁₅/₂) to the first excited state (⁴I₁₃/₂) occurs around 1530-1540 nm. mdpi.com This transition is of significant interest for applications in telecommunications. mdpi.com

Ligand-to-Metal Charge Transfer (LMCT) Bands

Ligand-to-metal charge transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. wikipedia.orglibretexts.org This process results in the formal reduction of the metal center. wikipedia.org LMCT transitions are notable for their high intensity, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹, which starkly contrasts with the much weaker f-f transitions (ε ≈ 20–200 L mol⁻¹ cm⁻¹). wikipedia.org

In the context of this compound, an LMCT transition would involve the transfer of an electron from the π-system of the cyclopentadienyl (Cp) rings to the partially filled 4f orbitals of the Er³⁺ ion. While detailed LMCT spectra for this compound itself are not extensively documented in the provided research, studies on analogous f-block metallocenes provide valuable insights. For instance, photoelectron spectroscopy of various tris(cyclopentadienyl)lanthanide complexes reveals that the highest occupied molecular orbitals are typically ligand-based. researchgate.net Ionization from these orbitals corresponds to the initial state of an LMCT process. In other erbium complexes, such as those with dibenzocyclooctatetraene ligands, broad absorption features in the near-visible region have been tentatively assigned to LMCT bands. nih.govacs.org These transitions are crucial as they can play a role in the sensitization of the metal-centered luminescence.

f-f Transition Analysis and Crystal Field Splitting

The intrinsic optical properties of the Er³⁺ ion are dominated by transitions within its 4f electron shell. These f-f transitions, though formally forbidden by the Laporte rule, are weakly allowed in a coordination complex due to the influence of the ligand environment, which removes the perfect centrosymmetry around the metal ion. Analyzing the energies and intensities of these sharp, line-like absorption and emission bands provides a direct probe of the local electronic structure.

The arrangement of the three cyclopentadienyl ligands around the erbium ion creates a specific electrostatic environment known as the crystal field (or ligand field). This field lifts the degeneracy of the 4f orbitals, splitting the electronic energy levels of the Er³⁺ ion into a pattern of sublevels. The analysis of high-resolution optical spectra, particularly at low temperatures to minimize vibrational broadening, allows for the empirical determination of this splitting pattern.

Studies on analogous tris(cyclopentadienyl)neodymium(III) complexes demonstrate the power of this approach. researchgate.net In these systems, the charge-transfer and f-d transition bands are located in the ultraviolet region, leaving a clear spectral window in the visible and near-infrared to observe the numerous weak f-f transitions. researchgate.net By assigning these transitions, researchers can develop a parameterized crystal field model to map the f-orbital splitting, which provides quantitative information about the strength and nature of the metal-ligand interactions. researchgate.netuni-hamburg.de This analysis is fundamental for understanding the magnetic and luminescent properties of this compound.

Photoluminescence Spectroscopy of Erbium-Doped Systems (as precursors)

This compound and its derivatives are important precursors for doping various host materials to create optically active systems that luminesce at the telecommunications wavelength of ~1.54 µm. Photoluminescence (PL) spectroscopy is the primary tool for characterizing the efficiency of these systems, revealing the mechanisms of light emission and the competing processes that reduce it.

Sensitization Mechanisms for Erbium Emission

The direct excitation of the Er³⁺ ion's f-f transitions is inefficient due to the very small absorption cross-sections. erbium.nl To overcome this, a sensitization process, often called the "antenna effect," is employed. In this mechanism, a strongly absorbing species, the sensitizer (B1316253), captures excitation energy and then transfers it to the erbium ion.

Ligand Sensitization: In organometallic complexes, the organic ligands can act as the antenna. The process begins with the absorption of a photon by the ligand, promoting it to an excited singlet state. qmul.ac.uk This energy can then be transferred to the Er³⁺ ion, exciting it to a higher energy level, which subsequently relaxes non-radiatively to the first excited state (⁴I₁₃/₂) before emitting a photon at ~1.54 µm. qmul.ac.uk The efficiency of this transfer is critical for bright luminescence. However, studies have shown that cyclopentadienyl-based sources can lead to broad emission from multiple erbium sites, whereas other ligand systems, like pyrazolates, may produce sharper luminescence from a single type of center, suggesting a more defined and efficient sensitization pathway. researchgate.netwayne.edu

Co-dopant Sensitization: Another strategy involves co-doping the host material with another ion that has a large absorption cross-section. Ytterbium (Yb³⁺) is a common sensitizer for Er³⁺. erbium.nl The Yb³⁺ ion efficiently absorbs pump energy (e.g., at 980 nm) and, because its excited state (²F₅/₂) is nearly resonant with the Er³⁺ (⁴I₁₁/₂) level, it can efficiently transfer the energy to a nearby erbium ion. erbium.nl

Host Matrix and Nanocrystal Sensitization: The host material itself can act as a sensitizer. In silicon, photogenerated electron-hole pairs can become trapped at an erbium-related defect, and their recombination energy can be transferred to the Er³⁺ ion in an impurity-Auger process. erbium.nl Similarly, semiconductor nanocrystals, such as silicon nanocrystals (Si NCs), can be co-embedded in a matrix with erbium compounds. The Si NCs absorb light and then transfer the energy to the erbium centers, a process known as interparticle energy transfer. nih.gov

Nonradiative De-excitation and Quenching Phenomena

Once the Er³⁺ ion is in its excited ⁴I₁₃/₂ state, it can return to the ground state via the desired radiative emission or through several competing nonradiative pathways that quench the luminescence.

Energy Back-Transfer: The excited Er³⁺ ion can transfer its energy back to a defect level in the host material, from which the energy is lost nonradiatively. erbium.nlresearchgate.net This process is highly temperature-dependent and is a primary cause of thermal quenching, where the luminescence intensity decreases as temperature rises. erbium.nl The presence of oxygen co-dopants in silicon has been found to reduce this quenching effect. erbium.nl

Cross-Relaxation: At high erbium concentrations, an excited Er³⁺ ion can interact with a nearby ground-state Er³⁺ ion. This interaction can lead to both ions ending up in intermediate, non-emitting states, effectively quenching the initial excitation. A specific type of this process involves an excited erbium ion (in the ⁴I₁₃/₂ state) transferring energy to a neighboring excited ion, promoting it to the ⁴I₉/₂ state, from which the energy is typically lost. nih.gov This is a dominant quenching mechanism at short erbium-erbium distances. nih.gov

Auger Quenching: The energy from an excited Er³⁺ ion can be transferred to a free carrier (an electron or a hole) in the host semiconductor, which is then excited to a higher energy state within its band. This is a strong quenching mechanism, particularly in n-type materials with a high concentration of free electrons. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Film Composition Analysis

When this compound or its derivatives, such as tris(methylcyclopentadienyl)erbium (B6318717), are used as precursors in deposition techniques like Atomic Layer Deposition (ALD) to grow thin films, X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for chemical analysis. researchgate.net XPS provides quantitative information about the elemental composition, stoichiometry, and chemical bonding states at the surface of the deposited film. uic.edu

In the analysis of erbium oxide (Er₂O₃) films grown from these precursors, XPS is used to:

Confirm Stoichiometry: By analyzing the areas and sensitivity factors of the Er 4d and O 1s core level peaks, the atomic ratio of oxygen to erbium can be determined. Studies consistently show that under proper ALD conditions with an ozone oxidant, stoichiometric Er₂O₃ films with an O/Er ratio of approximately 1.5 can be achieved. uic.eduuic.eduresearchgate.net

Detect Impurities: XPS is highly sensitive for detecting contaminants. A key concern when using organometallic precursors is carbon incorporation. High-resolution scans of the C 1s region are performed to check for residual carbon from the cyclopentadienyl ligands. In many cases, the carbon content is below the detection limit, indicating clean decomposition of the precursor. researchgate.netuic.eduuic.edu

Analyze Chemical States: The precise binding energy of the core level peaks provides information about the chemical environment of the atoms. For instance, XPS can distinguish between Er-O bonds in erbium oxide and Er-O-Si bonds in erbium silicate (B1173343). This is particularly useful for studying the interface between the deposited film and a silicon substrate, especially after thermal annealing. uic.eduuic.edu Studies have shown that annealing at high temperatures (e.g., 800°C) can lead to the formation of an interfacial erbium silicate layer, which is identified by a new feature in the XPS spectrum. uic.eduuic.edu

The table below summarizes typical findings from XPS analysis of films deposited using a this compound-type precursor.

| Precursor | Deposition Method | Key XPS Finding | Reference |

|---|---|---|---|

| Tris(methylcyclopentadienyl)erbium | ALD with Ozone | As-deposited films are stoichiometric (O/Er ≈ 1.5) with no carbon contamination. | uic.edu, uic.edu |

| Tris(methylcyclopentadienyl)erbium | ALD with Ozone | Annealing at 800°C in N₂ leads to the formation of erbium silicate at the interface. | uic.edu, uic.edu |

| Er(nBuCp)₃ | ALD with Ozone | Films contain small amounts of carbon as an impurity. | researchgate.net |

| Er(iPrCp)₃ | ALD with Water | Water-based processes can lead to higher growth rates compared to ozone processes. | researchgate.net |

Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for resolving molecular structures with atomic-level precision. However, obtaining suitable single crystals of solvent-free tris(cyclopentadienyl)lanthanide complexes can be challenging. um.edu.mt

In Tris(cyclopentadienyl)erbium(III), the central erbium ion is coordinated by three cyclopentadienyl (B1206354) (Cp) ligands. smolecule.com Each Cp ligand binds to the erbium ion in an η⁵ fashion, meaning all five carbon atoms of the cyclopentadienyl ring are involved in the bonding. smolecule.com This results in a trigonal arrangement of the Cp ligands around the central metal ion. smolecule.com The coordination environment of the erbium(III) ion is often described as a distorted trigonal pyramidal geometry. smolecule.com The Er³⁺ ion in these complexes typically exhibits a high coordination number, which can be further increased through intermolecular interactions in the solid state. smolecule.commdpi.com For instance, in related lanthanide complexes, coordination numbers of 8 or 9 are common, often achieved through the coordination of solvent molecules or bridging ligands. rsc.orgmdpi.com

Interactive Table: Selected Bond Distances in Erbium and Related Lanthanide Complexes

| Compound | Metal-Ligand Bond | Bond Distance (Å) | Reference |

| [Ce(Cp''')2(I)(py)] | Ce-C (Cp''') | 2.5259(19) - 2.5416(16) | rsc.org |

| [Ce(Cp''')2(I)(py)] | Ce-I | 3.1000(4) | rsc.org |

| [Ce(Cp''')2(I)(py)] | Ce-O | 2.490(3) | rsc.org |

| [La(Cp'')2(μ-F)]2 | La-C (Cp'') | 2.519(7) (mean) | rsc.org |

| [La(Cp'')2(μ-F)]2 | La-I | 3.2128(16) (mean) | rsc.org |

| [Ce(Cp'')2(μ-F)]2 | Ce-C (Cp'') | 2.505(3) (mean) | rsc.org |

| [Ce(Cp'')2(μ-F)]2 | Ce-I | 3.1958(6) (mean) | rsc.org |

Note: Cp'' = C₅H₃(SiMe₃)₂; Cp''' = C₅H₃(SiMe₃)₂-1,3. The table presents a selection of bond distances to illustrate the coordination environment in related lanthanide cyclopentadienyl complexes.

In the solid state, tris(cyclopentadienyl)lanthanide complexes often exhibit a polymeric nature due to intermolecular interactions. um.edu.mt This aggregation is driven by the electron-deficient character of the lanthanide center, which seeks to increase its coordination number. The solid-state structure of analogous lanthanide complexes like Cp₃Ce and Cp₃Ho reveals a distorted trigonal pyramidal geometry with intermolecular η¹ coordination to adjacent Cp ligands, resulting in a coordination number of 10. smolecule.com This sharing of a carbon atom between adjacent molecular units leads to the formation of polymeric zigzag chains. um.edu.mt These intermolecular forces are significant and can influence the physical properties and reactivity of the compound. wayne.edu

The structural elucidation of lanthanide cyclopentadienyl complexes is often complicated by crystallographic challenges, most notably twinning. um.edu.mt Twinning occurs when two or more individual crystals are intergrown in a symmetrical manner. This phenomenon is reported to be intrinsic in species like Cp₃Ce and Cp₃Ho. researchgate.net The presence of twinning, which can be pseudomerohedral or reticular pseudomerohedral, requires specialized solution and refinement methods to accurately determine the crystal structure. um.edu.mt These challenges have historically hindered the successful X-ray diffraction characterization of many solvent-free tris(cyclopentadienyl)lanthanide complexes. um.edu.mtresearchgate.net

Intermolecular Interactions and Solid-State Aggregation (e.g., Polymeric Nature of Er(C₅H₅)₃)

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. arxiv.org While single-crystal XRD provides the detailed structure of a single crystal, PXRD is used to analyze a polycrystalline sample, providing information about the phase purity, crystal structure, and unit cell parameters of the bulk material. researchgate.net For instance, the space group and unit cell parameters of Cp₃Dy were determined from powder diffraction experiments. researchgate.net PXRD has also been employed to determine and refine the crystal structures of various organometallic lanthanide compounds, including the dioxo monocarbodiimides of holmium and erbium. researchgate.net This technique is crucial for confirming that the structure determined from a single crystal is representative of the bulk sample. escholarship.org

Comparative Structural Analysis with Other Lanthanide and Actinide Cyclopentadienyl Complexes

Comparing the crystal structures of Er(C₅H₅)₃ with other f-block element cyclopentadienyl complexes provides valuable insights into periodic trends in bonding and structure. nih.gov Tris(cyclopentadienyl) complexes serve as excellent models for comparing the bonding characteristics of 4f (lanthanide) and 5f (actinide) elements. nih.gov

The lanthanide contraction describes the greater-than-expected decrease in ionic radii across the lanthanide series. This effect has a direct and observable impact on the metal-ligand bond distances in tris(cyclopentadienyl)lanthanide complexes. researchgate.net As the atomic number of the lanthanide increases, the ionic radius of the Ln³⁺ ion decreases, leading to a gradual shortening of the metal-cyclopentadienyl bond lengths. mdpi.comresearchgate.net This trend has been observed in numerous series of lanthanide complexes, including those with cyclopentadienyl-type ligands. researchgate.netmdpi.com For example, a comparison of La-C and Ce-C bond distances in analogous complexes clearly demonstrates this contraction. rsc.org The stronger bonding that results from the lanthanide contraction is also supported by computational studies. researchgate.net

Interactive Table: Effect of Lanthanide Contraction on Metal-Centroid Distances

| Complex | Metal | Ionic Radius (CN=9, Å) | Metal-Cpcentroid Distance (Å) | Reference |

| [La(Cp'')2(μ-F)]2 | La | 1.216 | 2.519(7) (mean) | rsc.org |

| [Ce(Cp'')2(μ-F)]2 | Ce | 1.196 | 2.505(3) (mean) | rsc.org |

Note: The ionic radii are for nine-coordinate Ln³⁺ ions. This table illustrates the decrease in metal-ligand distance with the decrease in ionic radius across the lanthanide series.

Steric Effects of Substituted Cyclopentadienyl Ligands

The primary effect of bulky substituents is the increase in steric repulsion between the ligands. This repulsion forces the ligands further apart, leading to measurable changes in the coordination sphere of the erbium ion. A useful metric for quantifying this steric bulk is the ligand cone angle; for instance, the isopropylcyclopentadienyl ligand has a cone angle of 152°, significantly larger than the 136° of the parent cyclopentadienyl ligand. smolecule.com This increased steric pressure helps to shield the erbium center, which can prevent intermolecular aggregation or oligomerization, often resulting in monomeric structures in the solid state. smolecule.comresearchgate.net The single-crystal X-ray analysis of tris(η5-cyclopentadienyl)erbium, for example, confirmed the existence of a coordinatively well-saturated monomeric molecule. researchgate.net

In complexes with highly substituted, bulky cyclopentadienyl ligands, such as 1,2,4-tri(tert-butyl)cyclopentadienide (Cpttt), the geometric constraints imposed by the ligand are significant. researchgate.net When comparing the structures of half-sandwich complexes like [(Cp)Er(COT)] (where Cp is pentamethylcyclopentadienyl) and [(COT)Er(Cpttt)], distinct structural differences emerge due to the increased steric profile of the Cpttt ligand. chemrxiv.org The average Er-C(Cp) bond length in [(Cp)Er(COT)] is 2.573 Å. rsc.org In the more sterically crowded [Er(COT)Cpttt], the Er-C distances to the cyclopentadienyl ring are elongated, ranging from 2.580(2) to 2.649(2) Å. nih.gov This elongation is a direct consequence of accommodating the bulky tert-butyl groups.

In dimeric, alkoxide-bridged erbium complexes of the type [CpR2Er(μ-OR)]2, the steric bulk of the cyclopentadienyl substituents also plays a crucial role. Studies on related lanthanide complexes with trimethylsilyl-substituted cyclopentadienyl rings (Cp' = C5H4SiMe3) have revealed that increasing the bulk of the bridging alkoxide group leads to unexpected structural distortions. rsc.org Instead of the expected increase in metal-metal distance to accommodate the larger group, a decrease in the Ln-Ln distance and an increase in the Cpcent–Ln–Cpcent angle are observed. rsc.org This phenomenon is attributed to the stabilization provided by significant inter-ligand dispersion forces, a direct consequence of the steric profile of the substituted cyclopentadienyl ligands. rsc.org

The introduction of substituents not only increases steric hindrance but can also lead to slight tilting or slipping of the Cp ligand to minimize repulsion, although this is more pronounced in complexes with heavier p-block elements in the ring. nih.gov The cumulative effect of these steric interactions is a tailored coordination environment around the erbium ion, which is fundamental to controlling the physical and chemical properties of the complex.

Research Findings on Structural Parameters

Table 1: Comparison of Erbium-Carbon Bond Distances in Substituted Cyclopentadienyl Complexes This table compares the average Erbium-Carbon bond distances for the cyclopentadienyl ligand in different complexes, illustrating the impact of ligand substitution.

| Compound | Cyclopentadienyl Ligand | Average Er-C(Cp) Bond Length (Å) | Reference |

| [(Cp)Er(COT)] | Pentamethylcyclopentadienyl (Cp) | 2.573 | rsc.org |

| [Er(COT)Cpttt] | 1,2,4-tri(tert-butyl)cyclopentadienyl (Cpttt) | ~2.615 (average of range) | nih.gov |

| [Er(COT)(C4H4SiPh2)] | Diphenylsilole | 2.597 | d-nb.info |

| [Er(COT)(C4H4SnPh2)] | Diphenylstannole | 2.603 | d-nb.info |

Table 2: Key Structural Angles and Distances in Bent-Sandwich Erbium Complexes This table shows how the steric bulk of the cyclopentadienyl-type ligand affects the bending angle and inter-ring distances in erbium sandwich complexes. A larger angle indicates a more linear, less bent geometry.

| Compound | Ligand 1 (Cp-type) | Ligand 2 (COT) | CentroidCp-Er-CentroidCOT Angle (°) | Er-CentroidCp Distance (Å) | Reference |

| (COT)Er(Cp) | Pentamethylcyclopentadienyl (Cp) | COT | 171.08 (avg) | - | chemrxiv.org |

| (COT)Er(Cpttt) | 1,2,4-tri(tert-butyl)cyclopentadienyl (Cpttt) | COT | 175.93 | 2.302 | chemrxiv.org |

| [Er(COT)(C4H4SiPh2)] | Diphenylsilole | COT | 171.66 | 2.279 | d-nb.info |

| [Er(COT)(C4H4SnPh2)] | Diphenylstannole | COT | 176.07 | 2.276 | d-nb.info |

Reactivity and Reaction Mechanisms

Ligand Substitution and Exchange Reactions

Ligand exchange is a fundamental reaction pathway for Er(C₅H₅)₃, making it a valuable precursor in organoerbium chemistry. smolecule.com These reactions can involve either the partial or complete replacement of the cyclopentadienyl (B1206354) ligands or the coordination of additional, ancillary ligands to the metal center.

The cyclopentadienyl ligands of Er(C₅H₅)₃ can be fully or partially substituted, typically through protonolysis reactions with protic reagents. This approach has been successfully employed to synthesize novel erbium complexes with different ligand spheres.

For instance, the reaction of tris(cyclopentadienyl)erbium(III) with three equivalents of 3,5-di-tert-butylpyrazole in the presence of two equivalents of 4-tert-butylpyridine (B128874) in toluene (B28343) results in the complete replacement of all three Cp ligands. wayne.eduacs.org This reaction yields tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III), an eight-coordinate erbium complex with an all-nitrogen coordination sphere. wayne.eduacs.org The driving force for this reaction is the formation of volatile cyclopentadiene (B3395910).

Similarly, Er(C₅H₅)₃ can serve as a starting material for the synthesis of complex clusters. In a one-pot reaction in 1,2-dimethoxyethane (B42094) (DME), Er(C₅H₅)₃ reacts with 4,8-difluorobenzo[1,2-d:5,4-d′]bisthiazole-2,6-dithiol (H₂L) to form an asymmetrical tetranuclear erbium cluster. mdpi.com In this complex, four erbium ions are bridged by four bisthiazole ligands and four hydroxide (B78521) anions, with each erbium atom also coordinating a DME molecule. mdpi.com

However, under certain conditions, complete substitution does not occur. Attempts to react Er(C₅H₅)₃ with an excess of 1,3-diphenyltriazene at ambient temperature in toluene showed no detectable reaction. researchgate.netresearchgate.net This lack of reactivity was attributed to the insolubility of the polymeric tris(cyclopentadienyl)lanthanide complex in the non-coordinating solvent. researchgate.net

Table 1: Examples of Cyclopentadienyl Ligand Replacement Reactions

| Starting Erbium Complex | Reagents | Product | Reaction Conditions | Source(s) |

| This compound(III) | 3,5-di-tert-butylpyrazole (3 equiv), 4-tert-butylpyridine (2 equiv) | Tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) | Toluene, Ambient temperature, 24 h | wayne.eduacs.org |

| This compound(III) | 4,8-difluorobenzo[1,2-d:5,4-d′]bisthiazole-2,6-dithiol (H₂L) | Asymmetrical tetranuclear erbium cluster | 1,2-dimethoxyethane (DME) | mdpi.com |

| This compound(III) | 1,3-diphenyltriazene | No detectable reaction | Toluene, Ambient temperature | researchgate.netresearchgate.net |

For complexes containing three cyclopentadienyl ligands, reactivity can be limited to the reversible coordination of ancillary (additional) ligands, especially when the steric bulk around the metal center prevents ligand displacement. researchgate.net The erbium center can accommodate additional donor atoms, with the cyclopentadienyl ligands adjusting their positions to compensate. researchgate.net

A clear example is the reaction of Er(C₅H₅)₃ with 4-tert-butylpyridine in toluene. This reaction yields the monomeric, toluene-soluble adduct tris(cyclopentadienyl)(4-tert-butylpyridine)erbium(III). researchgate.net In this case, the pyridine (B92270) derivative coordinates to the erbium center without displacing any of the cyclopentadienyl rings, forming a stable adduct. researchgate.net This increased solubility of the adduct allows for further reactivity, which is not observed with the insoluble parent compound. researchgate.net

Replacement of Cyclopentadienyl Ligands

Reactions with Small Molecules

The reactivity of erbium cyclopentadienyl systems extends to the activation and insertion of small molecules, such as carbon dioxide and ammonia (B1221849) (via ammonolysis), often after initial modification of the primary coordination sphere.

While direct reactions of CO₂ with Er(C₅H₅)₃ are not extensively detailed, related bis(cyclopentadienyl)erbium systems show significant reactivity. The dimeric amido complex [(Cp₂ErNH₂)₂], which can be conceptually derived from Er(C₅H₅)₃, reacts with carbon dioxide. researchgate.net This reaction involves the selective insertion of CO₂ into the erbium-amide bond to yield a molecular carbamato complex, [Er₂(O₂CN₂H₄)Cp₄]. researchgate.net This product serves as a single-source precursor for other materials. researchgate.net

Tris(cyclopentadienyl)lanthanide compounds, including the erbium analogue, have been utilized in ammonolysis reactions to produce bulk rare-earth nitrides. researchgate.net Furthermore, the carbamato complex [Er₂(O₂CN₂H₄)Cp₄], formed from the CO₂ insertion reaction, undergoes ammonolysis at 700°C to yield Er₂O₂CN₂. researchgate.net This demonstrates a multi-step pathway from a cyclopentadienyl precursor to an erbium oxycarbonitride material. researchgate.net

Table 2: Reactions of Er-Cp Systems with Small Molecules

| Erbium Precursor System | Small Molecule | Resulting Product | Conditions | Source(s) |

| [(Cp₂ErNH₂)₂] | Carbon Dioxide (CO₂) | [Er₂(O₂CN₂H₄)Cp₄] | Supercritical CO₂ | researchgate.net |

| [Er₂(O₂CN₂H₄)Cp₄] | Ammonia (NH₃) | Er₂O₂CN₂ | 700°C | researchgate.net |

| Tris(cyclopentadienyl)lanthanides | Ammonia (NH₃) | Bulk Rare Earth Nitrides | Not specified | researchgate.net |

Carbon Dioxide Insertion Reactions

Protonolysis Chemistry and Hydrocarbyl Reactivity

Protonolysis is a dominant reaction pathway for this compound and related organolanthanide complexes. researchgate.netrsc.org It involves the reaction of the organometallic compound with a protic substrate (H-A), leading to the cleavage of the metal-carbon bond and the formation of a new complex, with the cyclopentadienyl ligand being released as cyclopentadiene (C₅H₆).

As detailed in section 5.1.1, the reaction of Er(C₅H₅)₃ with 3,5-di-tert-butylpyrazole is a prime example of protonolysis, where the acidic N-H bond of the pyrazole (B372694) protonates the cyclopentadienyl ligand, leading to its displacement. wayne.eduacs.org The reaction of the more soluble adduct, tris(cyclopentadienyl)(4-tert-butylpyridine)erbium(III), with 1,3-diphenyltriazene also proceeds via protonolysis, highlighting how the coordination of an ancillary ligand can facilitate subsequent reactivity. researchgate.netresearchgate.net

The high reactivity of tris(cyclopentadienyl) complexes through ligand substitution and protonolysis allows them to serve as precursors for a variety of heteroleptic derivatives, including σ-bonded hydrocarbyl complexes. nih.gov These fundamental reactions are crucial for the development of rare-earth-mediated catalysis. rsc.orgnih.gov

Stability Considerations

Thermal Stability and Volatility Relevant to Deposition Processes

The thermal properties of this compound, specifically its stability and volatility, are critical factors for its application as a precursor in thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). strem.commocvd-precursor-encyclopedia.de Precursors for these processes must possess sufficient volatility to be transported into the reaction chamber and adequate thermal stability to prevent premature decomposition before reaching the substrate. rsc.orgazonano.com

This compound begins to decompose at its melting point of 285°C. mocvd-precursor-encyclopedia.de Its volatility is characterized by a vapor pressure of 0.01 torr at 200°C, which is considered relatively low but sufficient for MOCVD applications when evaporation temperatures exceed 200°C. mocvd-precursor-encyclopedia.de The balance between volatility and thermal stability defines the "ALD window," a temperature range where ideal self-limiting growth occurs. rsc.orgresearchgate.net For related erbium precursors like Tris(methylcyclopentadienyl)erbium (B6318717), this window is typically observed at temperatures between 250°C and 350°C. researchgate.net Below this range, reaction kinetics are slow, and at higher temperatures, the precursor may decompose in the gas phase, leading to uncontrolled film growth characteristic of CVD. rsc.orgresearchgate.net

Research using first-principles periodic density functional theory (DFT) has explored the ALD growth mechanism of erbium oxide (Er₂O₃) from a this compound precursor. mocvd-precursor-encyclopedia.de These studies indicate that ligand elimination is thermodynamically favorable on the erbium oxide surface, which facilitates the formation of pure oxide films. mocvd-precursor-encyclopedia.de The stronger erbium-oxygen bonding, compared to other lanthanides like lanthanum, promotes a more favorable ALD process. mocvd-precursor-encyclopedia.de Beyond oxide films, the compound has also been used as a precursor in the MOCVD growth of epitaxial Erbium Arsenide (ErAs) layers and Erbium-doped Germanium Carbide (Ge:Er) films. mocvd-precursor-encyclopedia.de To enhance volatility, derivatives with substituted cyclopentadienyl rings, such as tris(sec-butylcyclopentadienyl)erbium, have been developed; these can exhibit improved volatility without significant thermal decomposition. google.com

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 285°C | Decomposition begins |

| Vapor Pressure | 0.01 torr | at 200°C |

Air and Moisture Sensitivity

This compound is a highly sensitive compound that reacts with atmospheric components. fishersci.atfishersci.com It is explicitly classified as being both air-sensitive and moisture-sensitive. strem.comabcr.comchemicalbook.com This reactivity necessitates specific handling and storage protocols to maintain its chemical integrity. fishersci.com

Exposure to air or moisture can lead to decomposition. fishersci.com Consequently, the compound must be stored under an inert atmosphere, such as argon, in a designated area for flammable materials. fishersci.comchemicalbook.com The reactions with water and oxygen are detrimental to its use in most applications, particularly as a precursor where purity is paramount. The byproducts of such reactions would introduce contaminants into the deposition process. The Safety Data Sheet for the compound explicitly lists "Exposure to air" and "Exposure to moist air or water" as conditions to avoid. fishersci.com Incompatible materials include strong oxidizing agents. fishersci.com Hazardous decomposition products under thermal stress include carbon monoxide and carbon dioxide. fishersci.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational study of lanthanide complexes. researchgate.netmdpi.com It offers a robust framework for predicting molecular geometries, electronic properties, and the nature of chemical bonds, providing a balance between computational cost and accuracy. For compounds like this compound, DFT is employed to model everything from molecular orbitals to ligand field effects.

A primary application of DFT in studying this compound is the optimization of its molecular geometry. This process computationally determines the lowest energy arrangement of the atoms, predicting key structural parameters such as bond lengths and angles. Methodologies often involve the generalized gradient approximation (GGA) and various hybrid or meta-GGA functionals like B3LYP, PBE0, and M06, which have proven successful in reproducing the structures and energies of organometallic compounds. mdpi.com

In related tris(cyclopentadienyl) lanthanide complexes, DFT calculations have shown a systematic decrease in the metal-carbon bond distances corresponding to the lanthanide contraction across the series. mdpi.com The electronic structure analysis via DFT reveals the distribution of electrons and the energies of the molecular orbitals. For lanthanide complexes with cyclopentadienyl ligands, studies have indicated the presence of strong back-bonding, where electron density is transferred from the cyclopentadienyl rings into the vacant 5d orbitals of the metal center. uga.edu

Table 1: Common DFT Functionals for Organometallic Compounds

| Functional Type | Examples | Typical Application |

|---|---|---|

| Hybrid-GGA | B3LYP, PBE0, B3PW91 | General purpose for structure, energies, and electronic properties. mdpi.com |

| Meta-GGA | M06-L, TPSS | Often provides improved accuracy for thermochemistry and kinetics. mdpi.com |

| Hybrid Meta-GGA | M06, M06-2X | Broad applicability with good performance for non-covalent interactions. mdpi.com |

The nature of the bond between the erbium ion and the cyclopentadienyl (Cp) ligands is a subject of significant theoretical interest. While the interaction in lanthanide complexes is traditionally viewed as predominantly ionic, resulting from the electrostatic attraction between the Er³⁺ cation and the Cp⁻ anions, computational and spectroscopic studies reveal a more complex picture with a discernible degree of covalency. mdpi.comacs.orgresearchgate.net

DFT studies, often complemented by methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, help quantify this relationship. mdpi.comeuropa.eu For instance, in analogous (Cp)₃Ln(C≡NCy) complexes, QTAIM calculations determined the charge on the lanthanide metal to be approximately +1.8 e, with a significant charge transfer of about 0.4 e from each Cp ligand to the metal. mdpi.com This substantial charge transfer underscores the highly ionic character of the bond. However, the existence of covalency is supported by evidence of orbital mixing. mdpi.com This covalency is not necessarily due to strong spatial overlap between metal and ligand orbitals, which is limited for the core-like 4f orbitals, but rather from "degeneracy-driven covalency". researchgate.netresearchgate.net This occurs when metal 4f and ligand molecular orbitals are close in energy, allowing for significant interaction and mixing. researchgate.netresearchgate.net For Yb(C₅H₅)₃, a related complex, evidence points to a ground state that is a superposition of a purely ionic Yb(III) configuration and a charge-transfer state, indicating 12–17% covalent character. acs.org

Geometry Optimization and Electronic Structure Analysis

Molecular Orbital (MO) Theory Studies

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the electronic structure and bonding in organometallic complexes by considering how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. chembaby.rudalalinstitute.com

In lanthanide complexes, the 4f orbitals are energetically situated within the valence region, yet they are radially contracted and shielded, leading to generally poor overlap with ligand orbitals. researchgate.net MO theory helps to rationalize how, despite this poor overlap, meaningful metal-ligand interactions can occur. dalalinstitute.com The theory predicts that if ligand orbitals and metal f-orbitals have compatible symmetry and are close in energy, they can mix to form bonding and antibonding molecular orbitals. researchgate.net This interaction, even with minimal direct overlap, can introduce covalent character into the metal-ligand bond. researchgate.net Furthermore, DFT studies based on an MO framework have highlighted the importance of erbium's more diffuse 5d and 6s orbitals in forming bonding interactions with the cyclopentadienyl ligands, particularly through back-bonding mechanisms. uga.edu

The extent to which the 4f orbitals participate in bonding is a key question addressed by theoretical and spectroscopic methods. Photoelectron spectroscopy, interpreted through the lens of MO theory, has been particularly insightful. researchgate.net Studies on a series of tris(cyclopentadienyl)lanthanide compounds show that ionization can occur from both ligand-based orbitals and the metal's 4f orbitals. researchgate.net The observation of molecular ion states corresponding to both 4fⁿ and 4fⁿ⁻¹ electronic configurations upon ionization is direct evidence of f-orbital involvement in the molecular electronic structure. researchgate.net

For some lanthanide complexes, this involvement is described as a ground-state effect where f-orbitals mix with ligand orbitals. researchgate.net In others, it is seen as a final-state effect, where the electronic structure of the ion produced after ionization is different from what would be expected from the neutral molecule's ground state. researchgate.net Regardless of the precise mechanism, the interaction between the 4f orbitals and ligand orbitals of appropriate symmetry is a recognized source of covalency in these systems. researchgate.net

Relativistic Ligand Field Density Functional Theory (LFDFT)

Relativistic Ligand Field Density Functional Theory (LFDFT) is an advanced computational method that merges DFT with ligand field theory to accurately calculate the complex multiplet structures arising from the open f-shell of lanthanide ions. mdpi.comresearchgate.net This approach is particularly powerful for understanding the optical and magnetic properties of compounds like this compound, which are dictated by electronic transitions within the f-orbital manifold. mdpi.comscm.com

The LFDFT method derives ligand field parameters, as well as inter-electron repulsion (Slater-Condon) and spin-orbit coupling parameters, directly from DFT calculations in a non-empirical way. mdpi.com It begins with a DFT calculation for the average-of-configuration (AOC), where the f-electrons are fractionally distributed among the f-orbitals. scm.com This information is then used to construct a Hamiltonian that accounts for the intricate electronic interactions, allowing for the calculation of multiplet energy levels. mdpi.comscm.com The LFDFT method has been successfully applied to model the electronic structure and photoluminescence properties related to 4f-5d transitions in lanthanide complexes, offering excellent agreement with experimental spectra at a reduced computational expense compared to traditional multi-reference ab initio methods. unifr.ch

Table 2: Theoretical Methods and Their Applications to this compound

| Theoretical Method | Primary Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Bonding Analysis | Predicts molecular structure; quantifies ionic vs. covalent character of Er-Cp bonds. mdpi.commdpi.com |

| Molecular Orbital (MO) Theory | Metal-Ligand Interactions | Explains how f-orbitals and d-orbitals interact with ligand orbitals. researchgate.netuga.edu |

| Ligand Field DFT (LFDFT) | Electronic Structure & Spectroscopy | Calculates multiplet energy levels and models optical properties arising from f-electron transitions. mdpi.comunifr.ch |

Theoretical and Computational Investigations of Tris Cyclopentadienyl Erbium

Theoretical and Computational Investigations

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure, bonding, and reactivity of f-block element complexes like Tris(cyclopentadienyl)erbium. These methods complement experimental data, offering insights that are often difficult or impossible to obtain through measurement alone.

The arrangement of the three cyclopentadienyl (B1206354) (Cp) ligands around the central Erbium(III) ion creates a specific electrostatic environment known as the crystal field. This field lifts the degeneracy of the erbium ion's 4f orbitals, a phenomenon termed crystal field splitting. For the prolate Er(III) ion, an equatorial ligand field is considered beneficial for enhancing magnetic anisotropy. nih.gov The tris-cyclopentadienyl ligand arrangement provides such a field, which is considered relatively strong. acs.org

In lanthanide complexes, crystal field theory is instrumental in explaining properties like color and magnetism. libretexts.org The magnitude of the splitting depends on the geometry of the ligands, the charge of the metal ion, and the nature of the metal-ligand interactions. libretexts.org While traditionally viewed as purely electrostatic, it is now understood that covalent contributions also play a significant role in the crystal field of organometallic lanthanide complexes. osti.gov First-principles calculations, such as SO-CASSCF, can be used to quantify both the electrostatic and covalent contributions to the crystal field parameters. osti.gov

Studies comparing different cyclic organic ligands have shown that the nature of the ligand significantly influences the resulting crystal field. For instance, in mixed-ligand dysprosium complexes, the crystal field induced by a cyclobutadienyl ligand can dominate over that from a cyclopentadienyl ligand. d-nb.info This highlights the nuanced effects that ligand choice has on the electronic structure of the central lanthanide ion. In the case of this compound, the interaction between the Er(III) ion and the aromatic Cp ligands is complex and not purely electrostatic. osti.gov

Table 1: Key Aspects of Crystal Field Analysis for Er(Cp)₃

| Parameter | Description | Relevance to this compound |

| Ligand Geometry | The spatial arrangement of the cyclopentadienyl rings around the Er(III) ion. | Creates a strong, equatorial crystal field beneficial for the prolate Er(III) ion. nih.govacs.org |

| 4f Orbital Splitting | The lifting of the degeneracy of the Er(III) 4f orbitals due to the crystal field. | This splitting dictates the electronic and magnetic properties of the complex. libretexts.org |

| Electrostatic Contribution | The interaction between the positively charged Er(III) ion and the negative charge of the Cp ligands. | A foundational component of the crystal field, though not the sole contributor. libretexts.orgosti.gov |

| Covalent Contribution | The influence of orbital mixing and charge transfer between the metal and ligands on the 4f orbital energies. | Plays a qualitative and significant role in the overall crystal field, particularly in organometallic complexes. osti.gov |

The energy differences between the split 4f orbitals, caused by the crystal field, correspond to energies in the electromagnetic spectrum. Spectroscopic techniques can therefore directly probe these crystal field splittings. The coordination of the cyclopentadienyl ligands to the erbium ion leads to significant splitting and shifting of the characteristic f-f electronic transitions to lower energies, which can be observed in UV-vis-NIR absorption spectroscopy. nih.gov

More direct measurement of the crystal field transitions is possible using techniques like far-infrared (FIR) and inelastic neutron scattering (INS) spectroscopies. rsc.org INS is particularly advantageous as it can identify magnetic transitions without the need for an applied magnetic field. rsc.org For erbium-containing complexes, these spectroscopic methods, often combined with computational calculations, provide a powerful approach to accurately determine the energies of the crystal field states. rsc.orgrsc.org Photoelectron (PE) spectroscopy has also been used to study related LnCp₃ compounds, where the interpretation of the spectra requires consideration of the crystal field effects. researchgate.net

The correlation is so strong that spectroscopic data can be used to derive and refine crystal field parameters. For example, the observation of multiple distinct transitions in the holmium analogue of a lanthanide complex allowed for the derivation of its crystal field splitting parameters. rsc.org This interplay between spectroscopy and theory is crucial for building a complete picture of the electronic structure. rsc.org

Table 2: Spectroscopic Techniques and Their Correlation to Crystal Field Splitting

| Spectroscopic Method | Information Provided | Reference |

| UV-vis-NIR Spectroscopy | Observes shifts and increased splitting in f-f electronic transitions due to the ligand environment. | nih.gov |

| Far-Infrared (FIR) Spectroscopy | Directly measures the energies of transitions between low-lying crystal field levels. | rsc.org |

| Inelastic Neutron Scattering (INS) | Directly measures energies of crystal field transitions and magnetic excitations. | rsc.orgrsc.org |

| Photoelectron (PE) Spectroscopy | Probes the energies of molecular orbitals, the interpretation of which is informed by crystal field calculations. | researchgate.net |

To gain a deeper, quantitative understanding of the electronic configuration of this compound, researchers employ high-level ab initio (first-principles) computational methods. uga.edu These methods solve the Schrödinger equation with minimal empirical input, providing detailed information about wavefunctions and orbital energies. uga.edu

For lanthanide complexes, where electron correlation and spin-orbit coupling are significant, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are essential. osti.govresearchgate.net The CASSCF method, often followed by second-order perturbation theory (CASPT2) to capture dynamic electron correlation, can accurately describe the electronic ground state and excited states. researchgate.net The SO-CASSCF method incorporates spin-orbit coupling by allowing for interaction between different electronic states, which is critical for correctly modeling the properties of heavy elements like erbium. osti.gov

These calculations have been applied to series of lanthanide cyclopentadienyl complexes, including those of erbium, to dissect the nature of the metal-ligand bonding, quantify the electrostatic and covalent contributions to the crystal field, and calculate electronic energy levels. osti.govuga.edu The results from these ab initio calculations are used to simulate spectroscopic and magnetic properties, which can then be compared with experimental data for validation. rsc.org For example, CASSCF calculations on erbium complexes can yield the electronic energy levels and wavefunction compositions, which are crucial for interpreting INS spectra and understanding single-molecule magnet behavior. nih.govrsc.org

Table 3: Ab Initio Methods Used for this compound and Related Complexes

| Method | Purpose | Key Features |

| Hartree-Fock (HF) | A foundational ab initio method that provides a starting point for more complex calculations. | Treats electrons as moving in an average potential field of other electrons. uga.edu |

| CASSCF | Describes electronic structures with significant multireference character, common in f-block elements. | Optimizes orbitals and configuration interaction coefficients simultaneously for a defined "active space" of electrons and orbitals. osti.govresearchgate.net |

| CASPT2 | Improves upon CASSCF by adding dynamic electron correlation. | A post-CASSCF method that applies perturbation theory for higher accuracy in energy calculations. researchgate.net |

| SO-CASSCF | Incorporates relativistic spin-orbit coupling effects. | Essential for heavy elements like erbium, where spin-orbit coupling strongly influences electronic structure and properties. osti.gov |

Computational simulations are also employed to explore the potential reaction pathways and fragmentation mechanisms of organolanthanide complexes. arxiv.org A prominent example is the study of photofragmentation mechanisms in gas-phase lanthanide tris(isopropylcyclopentadienyl) (B14800252) complexes, which serve as a close model for this compound. researchgate.net

Using methods like DFT-based time-dependent excited-state molecular dynamics (TDESMD), researchers can simulate the processes that occur after a molecule absorbs light. researchgate.net These simulations have revealed two primary competing reaction pathways for such complexes:

Intact Ligand Stripping: One or more of the cyclopentadienyl ligands detaches completely from the metal center.

Ligand Cracking: The fragmentation occurs within the ligand itself while it is still coordinated to the metal, a process involving intramolecular hydrogen, methyl, or isopropyl abstraction that can lead to the formation of metal carbide and metal hydrocarbide products. researchgate.net

The simulations suggest that both of these pathways are initiated by a ligand-to-metal charge transfer event upon photoexcitation. researchgate.net While these simulations can successfully reproduce many experimentally observed products, discrepancies can point toward specific areas for improvement in the computational models. researchgate.net This area of research is vital for understanding the stability and decomposition of these compounds, which is relevant for applications in areas like chemical vapor deposition and catalysis.